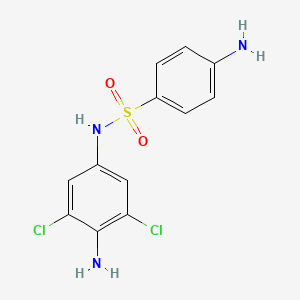
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dichlorophenyl)- is an organic compound with the molecular formula C12H10Cl2N2O2S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. The presence of amino and dichlorophenyl groups in its structure imparts unique chemical properties that make it valuable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dichlorophenyl)- typically involves the following steps:
Chlorosulfonation: The initial step involves the chlorosulfonation of aniline to produce 4-chlorosulfonylaniline.
Amination: The chlorosulfonylaniline is then subjected to amination using ammonia or an amine derivative to introduce the amino group.
Substitution: The final step involves the substitution of the chlorine atoms with amino groups using a suitable reagent such as sodium amide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfonic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amino or dichlorophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium amide, ammonia, and other nucleophiles.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dichlorophenyl)- has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in certain cancer cells.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dichlorophenyl)- involves the inhibition of specific enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition disrupts the pH balance in cancer cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, 4-amino-N-(3,4-dichlorophenyl)-: Similar structure but with different substitution pattern on the phenyl ring.
4-Aminobenzenesulfonamide: Lacks the dichlorophenyl group, making it less reactive in certain chemical reactions.
4-Amino-N-(3-chlorophenyl)benzenesulfonamide: Contains only one chlorine atom, resulting in different chemical properties.
Uniqueness
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dichlorophenyl)- is unique due to the presence of two chlorine atoms on the phenyl ring, which enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules. Its ability to inhibit carbonic anhydrase IX with high selectivity also sets it apart from other similar compounds .
Properties
CAS No. |
6622-31-7 |
|---|---|
Molecular Formula |
C12H11Cl2N3O2S |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
4-amino-N-(4-amino-3,5-dichlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11Cl2N3O2S/c13-10-5-8(6-11(14)12(10)16)17-20(18,19)9-3-1-7(15)2-4-9/h1-6,17H,15-16H2 |
InChI Key |
VULKEVIUCLYDGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C(=C2)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















